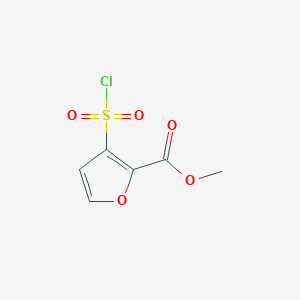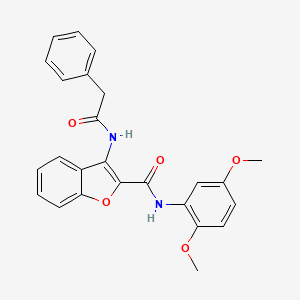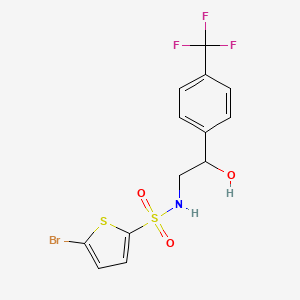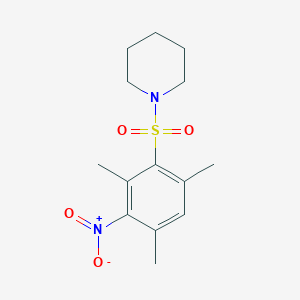![molecular formula C30H37NO7 B2449434 (E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide CAS No. 1462868-88-7](/img/structure/B2449434.png)
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TML-6は、β-アミロイド前駆体タンパク質およびβ-アミロイド(Aβ)の合成を阻害する効果を示す、経口投与可能なクルクミン誘導体です。 さらに、TML-6は、Apo Eの上方制御、NF-κBおよびmTORの抑制、抗酸化Nrf2遺伝子活性の強化を示します 。 その多様な薬理学的プロファイルから、TML-6はアルツハイマー病の研究のための貴重な研究ツールとして期待されています .
準備方法
合成ルートと反応条件
TML-6の合成には、クルクミンの構造修飾が含まれ、その安定性と代謝を改善します 。合成ルートと反応条件に関する具体的な詳細は、文献では容易に入手できません。 この化合物は、クルクミンのバイオアベイラビリティと効力を高めるように設計されていることは知られています .
工業生産方法
TML-6の工業生産方法は、入手可能な情報源では明示的に詳しく説明されていません。 この化合物は、主に科学研究に使用されており、この目的で限定された量で生産されています .
化学反応の分析
反応の種類
TML-6は、β-アミロイド前駆体タンパク質合成の阻害、Apo Eの上方制御、NF-κBおよびmTORの抑制、Nrf2遺伝子活性の強化など、さまざまな生化学反応を起こします 。これらの反応は、アルツハイマー病におけるその潜在的な治療効果にとって重要です。
一般的な試薬と条件
TML-6を含む反応で使用される一般的な試薬と条件には、細胞培養培地、特定の阻害剤、および標的とする経路の活性化剤が含まれます 。 この化合物は、タンパク質発現レベルとシグナル伝達経路への影響を評価するために、in vitroおよびin vivoで試験されます .
生成される主な生成物
TML-6を含む反応から生成される主な生成物には、β-アミロイド(Aβ)のレベルの低下、Apo EおよびNrf2の発現の上昇が含まれます 。 これらの生成物は、アルツハイマー病における化合物の潜在的な治療効果に貢献しています .
科学研究への応用
TML-6は、化学、生物学、医学、産業の分野において、幅広い科学研究への応用範囲を持っています。その顕著な応用には、以下が含まれます。
科学的研究の応用
TML-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Alzheimer’s Disease Research: TML-6 is used to investigate the pathogenesis of Alzheimer’s disease and to develop potential therapeutic strategies.
Anti-Aging Research: The compound exhibits anti-aging properties and is studied for its potential to improve cognitive function and reduce inflammation.
Drug Development: TML-6 is being developed as a first-in-class oral therapeutic drug for Alzheimer’s disease, with promising results in pre-clinical studies.
Biochemical Studies: The compound is used to study the molecular mechanisms underlying its effects on protein expression and signaling pathways.
作用機序
TML-6は、複数の分子標的と経路を通じてその効果を発揮します。 この化合物は、β-アミロイド前駆体タンパク質およびβ-アミロイド(Aβ)の合成を阻害し、Apo Eを上方制御し、NF-κBおよびmTORを抑制し、抗酸化Nrf2遺伝子活性を強化します 。 これらの作用は、アミロイド蓄積、炎症、酸化ストレスを軽減することにより、アルツハイマー病におけるその潜在的な治療効果に貢献します .
類似の化合物との比較
TML-6は、その強化された安定性、代謝、およびバイオアベイラビリティにより、他のクルクミン誘導体とは異なります 。類似の化合物には、薬理学的特性を改善するために改変された他のクルクミンアナログが含まれます。これらの化合物には、以下が含まれます。
クルクミン: 抗炎症および抗酸化特性で知られるTML-6の母体化合物.
デメトキシクルクミン: 安定性とバイオアベイラビリティが向上したクルクミンアナログ.
ビスデメトキシクルクミン: 薬理学的特性が強化された別のクルクミンアナログ.
TML-6は、そのマルチターゲット作用メカニズムと、アルツハイマー病の前臨床試験における有望な結果により、際立っています .
類似化合物との比較
TML-6 is unique compared to other curcumin derivatives due to its enhanced stability, metabolism, and bioavailability . Similar compounds include other curcumin analogs that have been modified to improve their pharmacological properties. Some of these compounds include:
Curcumin: The parent compound of TML-6, known for its anti-inflammatory and antioxidant properties.
Demethoxycurcumin: A curcumin analog with improved stability and bioavailability.
Bisdemethoxycurcumin: Another curcumin analog with enhanced pharmacological properties.
TML-6 stands out due to its multi-target action mechanism and promising results in pre-clinical studies for Alzheimer’s disease .
特性
IUPAC Name |
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCYNXVZRDWSD-UNZYHPAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(=O)CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)



![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2449359.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)
![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)



